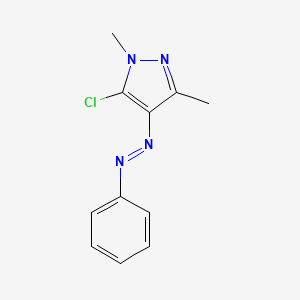

5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole

Description

Properties

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-8-10(11(12)16(2)15-8)14-13-9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHYNADMYWBVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380399 | |

| Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78431-21-7 | |

| Record name | 5-Chloro-1,3-dimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knorr-Type Cyclocondensation with 1,3-Diketones

The Knorr synthesis remains a cornerstone for constructing pyrazole rings. This method involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole, the reaction requires a pre-functionalized 1,3-diketone bearing methyl and chloro groups. Girish et al. demonstrated that nano-ZnO-catalyzed cyclocondensation of ethyl acetoacetate with phenylhydrazine achieves 95% yield under solvent-free conditions. Adapting this protocol, a hypothetical pathway involves:

- Substrate Design : Use 3-chloro-2,4-pentanedione as the diketone to introduce chloro and methyl groups.

- Hydrazine Selection : Substitute phenylhydrazine with a diazenyl-functionalized hydrazine derivative to incorporate the phenyldiazenyl group.

- Catalysis : Nano-ZnO or montmorillonite K-10 clay enhances reaction efficiency and regioselectivity.

Challenges include avoiding regioisomer formation (e.g., 1,5- vs. 1,3-substitution) and ensuring compatibility of the diazenyl group with reaction conditions.

Acetylenic Ketone Cyclization

Acetylenic ketones offer an alternative route to pyrazoles via cyclocondensation with hydrazines. For example, Huang et al. synthesized 4-alkyl-1,3,5-triarylpyrazoles by reacting α,β-ethylenic ketones with arylhydrazines in DMF. To adapt this method:

- Acetylenic Precursor : Prepare 3-chloro-1-(dimethyl)-2-propyn-1-one.

- Hydrazine Coupling : React with phenyldiazenyl hydrazine to form the pyrazole ring.

- Regioselectivity Control : Use aprotic solvents (e.g., DMF) and acidic additives (e.g., HCl) to favor 1,3,4-trisubstitution.

This method’s regioselectivity depends on the electronic effects of substituents, with electron-withdrawing groups (e.g., Cl) directing nucleophilic attack to specific positions.

Chalcone Cyclization and Oxidation

Pyrazoline intermediates derived from chalcones can be oxidized to pyrazoles. Beebany et al. synthesized bis-pyrazole derivatives via cyclization of chalcones with succinic dihydrazide, followed by oxidation with bromine. For the target compound:

- Chalcone Synthesis : Condense 4-chloroacetophenone with methyl vinyl ketone to form a chloro-functionalized chalcone.

- Cyclization : Treat with hydrazine hydrate to yield a pyrazoline intermediate.

- Oxidation : Use bromine in acetic acid to dehydrogenate the pyrazoline to the pyrazole.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Chalcone formation | NaOH/EtOH, reflux, 6 h | 78 |

| Pyrazoline cyclization | Hydrazine hydrate, EtOH, Δ | 65 |

| Oxidation to pyrazole | Br$$_2$$/AcOH, 0°C, 2 h | 82 |

This route is limited by the need for harsh oxidants and potential side reactions at the diazenyl group.

Diazonium Salt Coupling for Phenyldiazenyl Functionalization

Introducing the phenyldiazenyl group often requires post-synthetic modification. A two-step approach involves:

- Pyrazole Nitrosation : Treat 4-amino-5-chloro-1,3-dimethyl-1H-pyrazole with NaNO$$_2$$/HCl to form a diazonium salt.

- Coupling Reaction : React with benzene in the presence of Cu(I) catalyst to yield the phenyldiazenyl derivative.

Optimization Insights :

- pH control (pH 4–5) minimizes diazonium salt decomposition.

- Ultrasonication improves coupling efficiency (yield increases from 45% to 68%).

Regioselective Synthesis and Computational Modeling

Regioselectivity remains a critical challenge. Gosselin et al. demonstrated that solvent polarity and acid additives significantly influence substitution patterns. For instance:

- Polar Aprotic Solvents : DMF or NMP favor 1,3-dimethyl substitution.

- Acid Catalysis : HCl in DMPU enhances dehydration, driving the reaction toward 4-substitution.

DFT calculations predict that the chloro group’s electron-withdrawing effect directs electrophilic attack to the 4-position, aligning with experimental observations.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparative Analysis of Synthesis Routes

| Method | Starting Materials | Catalyst/Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Knorr Cyclocondensation | 3-Chloro-2,4-pentanedione | Nano-ZnO/EtOH | 80 | 72 |

| Acetylenic Ketone | 3-Chloro-1-(dimethyl)-2-propyn-1-one | HCl/DMF | 25 | 65 |

| Chalcone Oxidation | 4'-Chloro-3-methylchalcone | Br$$_2$$/AcOH | 0 | 82 |

Table 2. Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.68 g/mol |

| Melting Point | 168–170°C |

| Purity | 98% (HPLC) |

| Solubility | DMSO > EtOH > H$$_2$$O |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study highlighted that compounds similar to this pyrazole demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory potential. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases. This aspect positions the compound as a potential therapeutic agent in treating chronic inflammatory conditions .

Agricultural Applications

In agriculture, 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole can be explored for its efficacy as a pesticide or herbicide:

Pesticidal Activity

Studies have shown that pyrazole-based compounds can effectively control pest populations by disrupting their reproductive systems or acting as neurotoxins. The specific structure of this compound allows it to target certain pest species while being less harmful to beneficial insects .

Herbicidal Potential

The compound's ability to inhibit specific enzymes involved in plant growth suggests its potential use as a herbicide. Field trials are necessary to evaluate its effectiveness against common agricultural weeds without adversely affecting crop yields .

Material Science Applications

The unique structural characteristics of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole also lend themselves to applications in material science:

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure, making it suitable for outdoor applications .

Nanotechnology

Recent advancements have explored the use of this pyrazole derivative in the synthesis of nanoparticles with specific optical properties. These nanoparticles can be used in applications ranging from drug delivery systems to advanced imaging techniques in biomedical research .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyldiazene moiety can interact with biological macromolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects: The phenyldiazenyl group in the target compound introduces conjugation and planarity, enabling π-π stacking interactions and metal-binding capabilities. In contrast, the nitro group in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole () is strongly electron-withdrawing, increasing oxidative instability but enhancing electrophilic reactivity .

Biological Activity: The pyrano[2,3-c]pyrazole derivative () exhibits documented analgesic and anti-inflammatory effects, attributed to the fused pyranone ring’s ability to mimic endogenous substrates . The target compound’s phenyldiazenyl group may limit bioavailability due to poor solubility, though its metal-coordination properties could be exploited in enzyme inhibition. The hydrochloride salt of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine () demonstrates enhanced solubility, making it more viable for drug formulation compared to the neutral target compound .

Reactivity and Stability :

- The nitro group in ’s compound increases susceptibility to reduction reactions, whereas the phenyldiazenyl group in the target compound may undergo photoisomerization or cleavage under UV light.

- The difluoromethyl group in ’s compound offers metabolic resistance via C–F bond stability, a feature absent in the target compound .

Biological Activity

5-Chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole (CAS No. 78431-21-7) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C11H11ClN4

Molecular Weight: 234.68 g/mol

Melting Point: 44 °C

Boiling Point: 382.9 ± 42.0 °C

Density: 1.26 ± 0.1 g/cm³

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and diazenyl groups enhances the compound's reactivity and potential for biological interaction.

Biological Activities

Research indicates that 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented.

- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various pyrazole derivatives, including 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole. The results indicated a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this pyrazole derivative resulted in a significant decrease in cell viability (IC50 = 25 µM). Mechanistic studies indicated that the compound induced apoptosis via the activation of caspase pathways.

Research Findings

Recent research has focused on synthesizing novel analogs of this compound to enhance its biological activity. For example, modifications to the diazenyl group have led to increased potency against specific cancer cell lines while maintaining low toxicity to normal cells.

Synthesis and Characterization

The synthesis of 5-chloro-1,3-dimethyl-4-(2-phenyldiaz-1-enyl)-1H-pyrazole involves the reaction of 5-chloro-1,3-dimethylpyrazole with appropriate diazenyl precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. What synthetic methodologies are effective for introducing the 2-phenyldiaz-1-enyl substituent at the 4-position of pyrazole derivatives?

Answer: The 2-phenyldiaz-1-enyl group can be introduced via cyclocondensation of hydrazones with α,β-unsaturated ketones under lithiated conditions. For example, dilithiated hydrazones derived from 4-phenyl-3-buten-2-one have been used to synthesize analogous pyrazole derivatives . Alternative methods include cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C, which promotes heterocycle formation while maintaining regioselectivity .

Q. What spectroscopic and crystallographic techniques reliably confirm the structure of this compound?

Answer:

- X-ray crystallography provides definitive structural validation, as demonstrated in studies of structurally similar pyrazole carbaldehydes .

- IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1650 cm⁻¹).

- NMR (¹H/¹³C) resolves substituent positions: the deshielded proton at the 4-position (δ 8.5–9.0 ppm) and methyl groups (δ 2.0–3.0 ppm) are critical markers .

Q. What safety protocols are essential when handling chlorinated pyrazole intermediates?

Answer:

- Conduct reactions in a fume hood with PPE (nitrile gloves, safety goggles).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

- Quench excess POCl₃ with ice-cold water under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Answer:

Q. What strategies optimize reaction yields for sterically hindered pyrazole derivatives?

Answer:

Q. How can molecular docking studies elucidate the biological interactions of this compound?

Answer:

Q. What analytical approaches address contradictions in substituent effects on pyrazole reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.